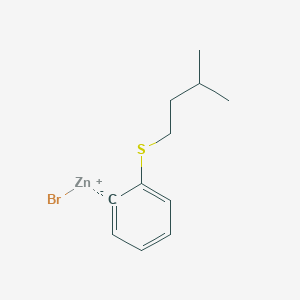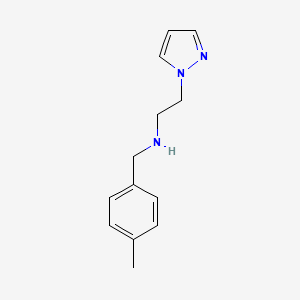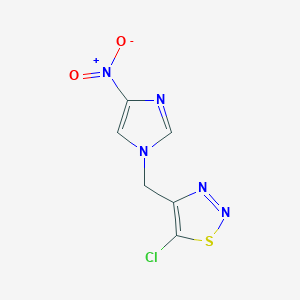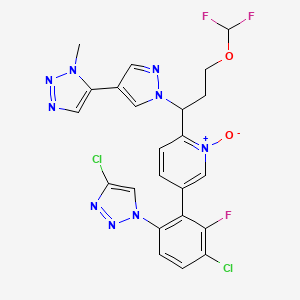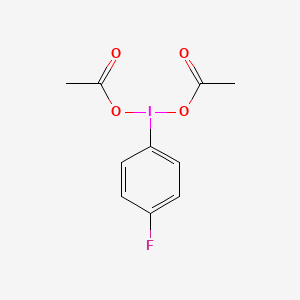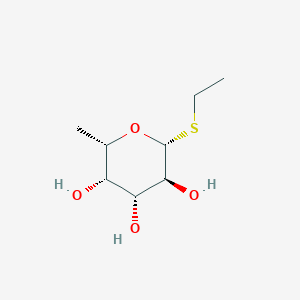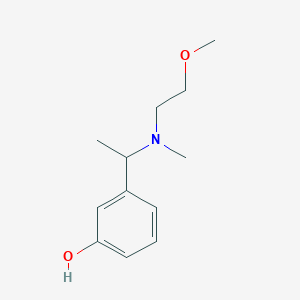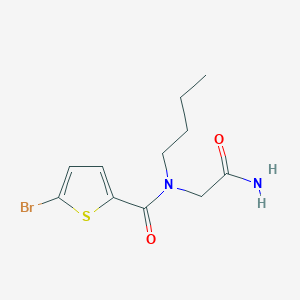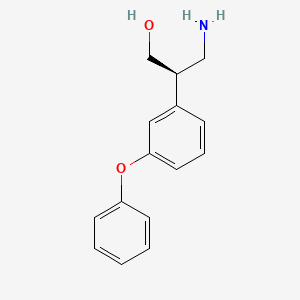![molecular formula C13H20BrNZn B14899192 3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)
3-[(Di-i-propylamino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Di-i-propylamino)methyl]phenylZinc bromide is an organozinc compound with the molecular formula C13H20BrNZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Di-i-propylamino)methyl]phenylZinc bromide typically involves the reaction of 3-[(Di-i-propylamino)methyl]phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-[(Di-i-propylamino)methyl]phenyl bromide+Zn→3-[(Di-i-propylamino)methyl]phenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved safety. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Di-i-propylamino)methyl]phenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenyl derivatives.
Reduction: It can be reduced to form simpler organozinc compounds.
Substitution: The bromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl derivatives, while substitution reactions can produce a variety of substituted phenyl compounds .
Applications De Recherche Scientifique
3-[(Di-i-propylamino)methyl]phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-[(Di-i-propylamino)methyl]phenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic addition or substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Di-n-propylamino)methyl]phenylboronic acid pinacol ester
- 3-[(Di-n-propylamino)methyl]phenylboronic acid
Uniqueness
Compared to similar compounds, 3-[(Di-i-propylamino)methyl]phenylZinc bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. This makes it particularly valuable in synthetic chemistry, where the formation of such bonds is often a key step in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C13H20BrNZn |
|---|---|
Poids moléculaire |
335.6 g/mol |
Nom IUPAC |
bromozinc(1+);N-(phenylmethyl)-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H20N.BrH.Zn/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13;;/h5-6,8-9,11-12H,10H2,1-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NBKMBSOXTDMZAL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)N(CC1=CC=C[C-]=C1)C(C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


